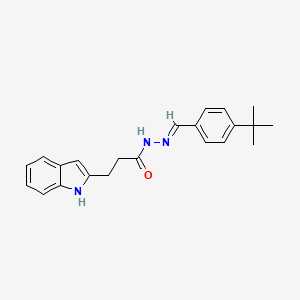

![molecular formula C18H24N4O B5536146 N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline involves advanced chemical procedures. For instance, the synthesis of clonidine and 1,3-dimethylclonidine, which share structural similarities, was achieved using isotopically labelled compounds in high purity, demonstrating the meticulous approach needed for creating such molecules (Hughes & Baillie, 1980). Similarly, substituted piperidines from N,N-bis[(benzotriazol-1-yl)methyl]amines were synthesized, indicating a method for producing compounds with piperidine structures, which are relevant to the target molecule (Katritzky, Luo, & Cui, 1999).

Molecular Structure Analysis

The molecular structure of analogs similar to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline showcases significant diversity and complexity. Compounds like 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline reveal basic heterocyclic imino structures, demonstrating the intricate interactions and configurations possible within such molecules (Su, Wang, Liu, & Li, 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds akin to N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline are diverse. For example, the reaction of aniline with dimethyl carbonate catalyzed by acid-base bifunctional ionic liquids highlights the complex interactions and transformations these compounds can undergo, providing insights into their reactive capabilities (Zhang et al., 2010).

Scientific Research Applications

Catalytic Reactions and Ionic Liquids

N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline demonstrates significant potential in catalytic reactions, particularly in the formation of carbamates and carbonates. For instance, research by Zhang et al. (2010) explores the use of acid-base bifunctional ionic liquids in catalyzing reactions between aniline and dimethyl carbonate, leading to methyl-N-methyl-N-phenylcarbamate with a yield of 72% (Zhang, Yang, Xue, Fu, An, & Gao, 2010). This study underscores the efficiency of ionic liquids in activating both aniline and dimethyl carbonate through cooperative acidic and basic sites.

Synthesis of Labelled Compounds

Hughes and Baillie (1980) reported the synthesis of analogues of clonidine and 1,3-dimethylclonidine labelled with deuterium and carbon-13, demonstrating the compound's utility in creating isotopically labelled molecules for research purposes (Hughes & Baillie, 1980). Such labelled compounds are crucial in studying drug metabolism and pharmacokinetics.

Anion-Cation Cooperative Catalysis

The compound also plays a role in anion-cation cooperative catalysis, as detailed by Zhang, Fu, and Gao (2011). Their research highlights how cations of ionic liquids activate electrophiles, and anions activate nucleophiles, demonstrating the compound's significance in enhancing catalytic reactions (Zhang, Fu, & Gao, 2011).

Methoxycarbonylation of Aniline

Dahnum et al. (2019) investigated the use of ZIF-7 (Zeolitic Imidazole Framework) as a catalyst for the methoxycarbonylation of aniline with dimethyl carbonate to produce methyl phenyl carbamate, an isocyanate precursor. Their findings reveal that fresh ZIF-7 shows high aniline conversion, and the yield of methyl phenyl carbamate increases with catalyst reuse, indicating the compound's role in facilitating environmentally friendly carbonylation reactions (Dahnum, Seo, Cheong, Lee, & Ha, 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-20(2)16-8-4-6-14(12-16)18(23)22-10-5-7-15(13-22)17-19-9-11-21(17)3/h4,6,8-9,11-12,15H,5,7,10,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGSAAQFWOXQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B5536064.png)

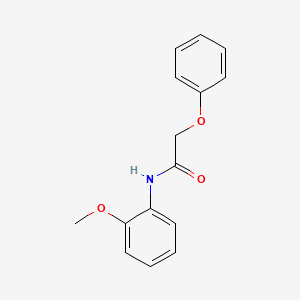

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

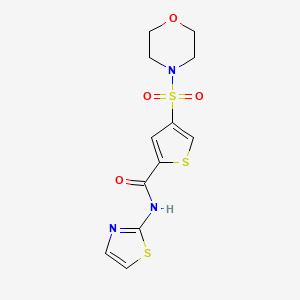

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

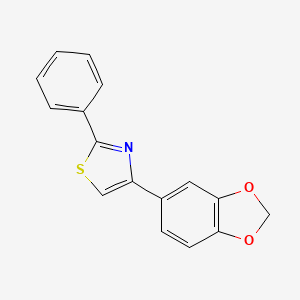

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)